N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives involves complex reactions such as Pummerer-type cyclization, highlighting the roles of reagents like boron trifluoride diethyl etherate in cyclization processes. These methods demonstrate the chemical flexibility and the potential for diverse functionalization of tetrahydroisoquinoline compounds (Saitoh et al., 2001).
Molecular Structure Analysis
Studies on the molecular structure of related compounds reveal detailed insights into their stereochemistry and conformation. For instance, resolution and determination of absolute stereochemistry of similar tetrahydroisoquinoline derivatives, such as the 6,7-dimethoxy-4-phenyl variant, have been achieved, shedding light on the importance of structural aspects for biological activity (Mondeshka et al., 1992).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives, including reactions with amides and the formation of complex heterocyclic structures, highlights the compound's versatility. For example, reactions involving isoquinoline and acetylenedicarboxylate in the presence of amides lead to the formation of dihydroisoquinolines, demonstrating the compound's potential for creating diverse chemical structures (Yavari et al., 2007).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. The crystal structure analysis of related compounds, such as [(1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol hydrate, provides insights into their solid-state characteristics and potential interactions in biological systems (Chakka et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, the potential for substitution reactions, and the stability under various conditions, are fundamental for understanding the compound's behavior in chemical and biological contexts. The synthesis and evaluation of tetrahydroisoquinolinyl benzamides as sigma receptor ligands illustrate the intricate balance between molecular structure and receptor binding affinity, emphasizing the compound's pharmaceutical relevance (Xu et al., 2007).
properties
IUPAC Name |
(3R)-N-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-14-8-16(20-12-15(14)10-18(17)24-2)19(22)21-11-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3,(H,21,22)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGDIWRBPOITGU-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN[C@H](CC2=C1)C(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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